Triazene

Descripción

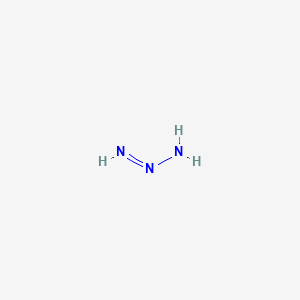

Structure

3D Structure

Propiedades

Número CAS |

15056-34-5 |

|---|---|

Fórmula molecular |

H3N3 |

Peso molecular |

45.044 g/mol |

Nombre IUPAC |

triazene |

InChI |

InChI=1S/H3N3/c1-3-2/h(H3,1,2) |

Clave InChI |

AYNNSCRYTDRFCP-UHFFFAOYSA-N |

SMILES |

NN=N |

SMILES canónico |

NN=N |

Otros números CAS |

15056-34-5 |

Origen del producto |

United States |

Foundational & Exploratory

triazene compound synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Triazene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazenes are a versatile class of organic compounds characterized by the functional group R¹-N=N-NR²R³, where R represents various substituent groups.[1] These compounds are significant in medicinal chemistry and pharmaceutical research due to their wide range of biological activities, including anticancer properties.[2][3][4] Dacarbazine, for instance, is a well-known this compound-based drug used in the treatment of melanoma and Hodgkin's lymphoma.[1][5] Beyond their pharmacological applications, triazenes serve as valuable intermediates in organic synthesis, acting as protecting groups and linkers in combinatorial chemistry and the construction of novel heterocyclic systems.[2][3]

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound compounds, offering detailed experimental protocols and structured data for practical application in a research and development setting.

Synthesis of this compound Compounds

The primary and most established method for synthesizing triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine.[1] This process is typically carried out in two main stages: diazotization followed by azo coupling.

Diazotization: Formation of the Diazonium Salt

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[6] The resulting aryldiazonium ion (Ar-N₂⁺) is a potent electrophile used in the subsequent coupling step.[6][7]

Azo Coupling: Formation of the this compound Linkage

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion reacts with a nucleophile.[7] For this compound synthesis, the nucleophile is a primary or secondary amine. The amine attacks the terminal nitrogen of the diazonium salt to form the characteristic N=N-N linkage.[1][8] The reaction is typically carried out under mild conditions, often using a weak base like sodium acetate (B1210297) or sodium carbonate to facilitate the coupling.[1]

Characterization of this compound Compounds

Thorough characterization is essential to confirm the identity, structure, and purity of synthesized this compound compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts of protons and carbons in the aromatic rings and alkyl groups attached to the this compound moiety provide definitive structural information.[2][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The this compound linkage gives rise to characteristic absorption bands. The N=N stretching vibration is typically observed in the region of 1400-1500 cm⁻¹, while C-N and N-H stretches also provide structural evidence.[10]

-

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the conjugated system of the this compound compound. The position of the maximum absorption wavelength (λ_max) is characteristic of the chromophore.[2][10]

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation analysis helps to piece together the structure.[2][11][12]

Crystallography

X-ray Crystallography : For crystalline this compound compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Data Presentation: Summary of Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of this compound derivatives.

Table 1: Typical ¹H-NMR Chemical Shifts (δ) for this compound Derivatives

| Proton Type | Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| N-H (for primary amine derived triazenes) | 9.0 - 12.0 (broad) |

| Alkyl Protons α to Nitrogen (N-CH₃, N-CH₂) | 2.5 - 4.0 |

| Other Alkyl Protons | 0.8 - 2.0 |

Table 2: Characteristic IR Absorption Bands for Triazenes

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N=N Stretch | 1400 - 1500 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Table 3: UV-Vis and Mass Spectrometry Data

| Technique | Parameter | Typical Value | Information Obtained |

| UV-Vis | λ_max | 250 - 450 nm | Confirmation of the conjugated π-system. |

| Mass Spec. | Molecular Ion (M⁺) | Matches calculated MW | Confirms molecular formula and weight. |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylthis compound

This protocol details the synthesis of 1,3-diphenylthis compound from aniline (B41778), a classic example of the diazo-coupling reaction.[1]

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate

-

Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete. The resulting solution contains benzenediazonium (B1195382) chloride.

-

-

Coupling Reaction:

-

In a separate 600 mL beaker, prepare a solution of 4.65 g (0.05 mol) of aniline in 150 mL of water.

-

Add 25 g of crushed ice to this aniline solution.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the aniline solution.

-

Immediately after, add a solution of 25 g of sodium acetate in 50 mL of water to the reaction mixture.

-

A yellow precipitate of 1,3-diphenylthis compound will form. Stir the mixture for 30 minutes, allowing the ice to melt.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude solid from hot ethanol.

-

Dry the purified yellow crystals in a desiccator.

-

Expected Yield: ~70-80% Melting Point: 98-100 °C

Protocol 2: General Procedure for NMR Analysis

Procedure:

-

Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and integration values.

Protocol 3: General Procedure for FT-IR Analysis

Procedure:

-

Ensure the sample is completely dry to avoid interference from water bands.

-

For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Place the KBr pellet or position the ATR unit in the sample compartment of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

References

- 1. Triazenes - Wikipedia [en.wikipedia.org]

- 2. Triazenes and triazines, Triazenes [ebrary.net]

- 3. Triazenes: a versatile tool in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Mechanism of Action of Triazene Derivatives

Executive Summary: Triazene derivatives represent a critical class of alkylating agents in oncology, with prominent members like dacarbazine (B1669748) and temozolomide (B1682018) forming the cornerstone of treatment for malignancies such as melanoma and glioblastoma.[1][2][3] Their therapeutic efficacy hinges on their ability to act as prodrugs, which, upon activation, generate a potent methylating agent that inflicts cytotoxic damage to cancer cell DNA. The ultimate cellular fate is determined by a complex interplay between the extent of this DNA damage and the cell's intrinsic DNA repair capabilities. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of this compound derivatives, the cellular pathways that dictate sensitivity and resistance, and the experimental methodologies used to investigate these processes.

The Core Mechanism of Action: DNA Alkylation

The fundamental mechanism of action for clinically relevant this compound compounds is the alkylation of DNA, a process that unfolds in a series of sequential steps from prodrug activation to the formation of cytotoxic lesions.[4]

Dacarbazine (DTIC) and temozolomide (TMZ) are not directly cytotoxic but require conversion into the common active intermediate, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] However, their activation pathways differ significantly:

-

Dacarbazine (DTIC): Requires hepatic metabolism for activation. It undergoes N-demethylation by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) in the liver to form MTIC.[3][4][6]

-

Temozolomide (TMZ): Is designed for superior bioavailability and central nervous system penetration. It undergoes spontaneous, non-enzymatic hydrolysis at physiological pH into MTIC.[2][4][7]

MTIC is unstable and further decomposes to release the ultimate alkylating species, the highly reactive methyldiazonium ion .[4][8]

The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases.[3][9] While several positions can be methylated, the principal adducts formed are:

-

N7-methylguanine (N7-MeG)

-

N3-methyladenine (N3-MeA)

-

O6-methylguanine (O6-MeG) [9]

Among these, O6-methylguanine is the primary cytotoxic and mutagenic lesion responsible for the anticancer effects of triazenes.[4][9][10] N7-MeG and N3-MeA are generally repaired by the Base Excision Repair (BER) pathway and contribute less to cytotoxicity unless BER is inhibited.[4][9]

Cellular Response and Determinants of Sensitivity

The formation of the O6-MeG adduct triggers a cascade of events involving the cell's DNA repair machinery, which ultimately determines whether the cell undergoes apoptosis or survives, leading to therapeutic resistance.

During DNA replication, the O6-MeG lesion incorrectly pairs with thymine (B56734) (T) instead of cytosine (C).[4][8] This O6-MeG:T mispair is recognized by the Mismatch Repair (MMR) protein complex.[10][11] In a proficient MMR system, the machinery attempts to correct this mismatch by excising the thymine base opposite the O6-MeG adduct.[11]

However, since the O6-MeG adduct itself is not removed, the DNA polymerase re-inserts another thymine during the repair synthesis step. This initiates a "futile cycle" of repeated mismatch recognition, excision, and repair synthesis.[4][8] These persistent and futile repair cycles are thought to generate prolonged single-strand DNA gaps and double-strand breaks, which trigger a G2/M cell cycle arrest and ultimately lead to apoptosis.[7][8][10] Therefore, a functional MMR system is paradoxically required for the cytotoxic effects of this compound derivatives.[9]

The primary mechanism of resistance to this compound derivatives is the direct repair of the O6-MeG lesion by the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2][4][9] MGMT is a "suicide" enzyme that identifies the O6-MeG adduct, transfers the methyl group to one of its own internal cysteine residues, and in doing so, becomes irreversibly inactivated.[4][12]

High levels of MGMT expression in tumor cells can efficiently remove the O6-MeG adducts before they can trigger the MMR-mediated futile repair cycles, thus conferring significant resistance.[2][4] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing via promoter methylation, are more sensitive to this compound therapy.[2] This has made MGMT promoter methylation status a critical predictive biomarker, particularly in glioblastoma.[2]

The BER pathway is responsible for repairing the N7-methylguanine and N3-methyladenine adducts.[4] While these are the most abundant adducts, they are less cytotoxic than O6-MeG. However, inhibiting key BER proteins, such as Poly(ADP-ribose)polymerase-1 (PARP-1), can prevent the repair of these lesions, leading to an accumulation of DNA damage and enhancing the overall cytotoxicity of triazenes.[9] This provides a rationale for combination therapies using triazenes and PARP inhibitors.[4][9]

While DNA damage is the central mechanism, some novel this compound derivatives have been shown to induce cell death through alternative pathways:

-

PI3K/AKT/mTOR Inhibition: Certain s-triazine derivatives have been specifically designed to inhibit components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[13][14][15]

-

ER Stress & JNK Activation: Novel diaryltriazenes can induce apoptosis by triggering endoplasmic reticulum (ER) stress and independently activating the SAPK/JNK signaling pathway.[16]

-

p53 Activation: The p53 tumor suppressor protein can be activated in response to DNA damage, contributing to cell cycle arrest and apoptosis.[17] Some triazole derivatives have been shown to induce apoptosis by increasing p53 protein levels.[18][19]

Quantitative Data Presentation

The biological activity of this compound derivatives is quantified through various in vitro assays. The following tables summarize representative data from the literature.

Table 1: Kinase Inhibitory Activity of Selected s-Triazine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Gedatolisib | PI3Kα | 0.4 | [20] |

| Gedatolisib | mTOR | 1.6 | [20] |

| Compound 47 | PI3K | 7.0 | [13] |

| Compound 47 | mTOR | 48 | [13] |

| Compound 48 | PI3K | 23.8 | [13] |

| Compound 48 | mTOR | 10.9 | [13] |

| Compound 12 | EGFR | 36.8 | [13] |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxicity (IC₅₀) of Selected s-Triazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 14 | MCF-7 | Breast | 2.54 ± 0.22 | [13] |

| Compound 47 | A549 | Lung | 0.20 ± 0.05 | [13] |

| Compound 47 | MCF-7 | Breast | 1.25 ± 0.11 | [13] |

| Compound 6h | HeLa | Cervical | Not specified, but potent | [15] |

| Compound 6h | MCF-7 | Breast | Less potent than HeLa | [15] |

IC₅₀ values represent the concentration required to inhibit the growth of 50% of cells.

Table 3: Quantification Limits for O6-methylguanine (O6-MeG) Detection Methods

| Method | Sample Type | Lower Limit of Quantitation (LLOQ) | Reference |

|---|---|---|---|

| LC/ESI-MS/MS | In vitro DNA | 75.8 fmol | [21] |

| Repair Inhibition Assay | DNA | 0.8 fmol/µg DNA | [22] |

| UPLC-MS/MS | Colorectal DNA | <0.05 pmol/mg DNA |[23] |

Key Experimental Protocols

Investigating the mechanism of triazenes involves a variety of specialized techniques. Below are outlines of key experimental protocols.

This is the gold-standard method for accurately quantifying specific DNA adducts.[21][24]

-

Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with the this compound derivative (e.g., Temozolomide) at various concentrations and time points.

-

DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity DNA isolation kit, ensuring minimal oxidative damage during the process.

-

DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent bases under acidic conditions (e.g., 0.1 M HCl at 70°C for 30 minutes).

-

Sample Preparation: Neutralize the hydrolysate and add an internal standard (e.g., isotopically labeled O6-MeG).

-

UPLC-MS/MS Analysis: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separation: Use a suitable column (e.g., C18) to separate the DNA bases.

-

Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for O6-MeG and the internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of O6-MeG. Quantify the amount of O6-MeG in the samples by comparing its peak area ratio to the internal standard against the standard curve. Express results as adducts per mole of guanine or per microgram of DNA.[23]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression.

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways.[15]

-

Cell Treatment and Lysis: Treat cells as described for the cytotoxicity assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total-AKT, p53, cleaved Caspase-3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

- 1. Articles [globalrx.com]

- 2. Temozolomide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 4. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dacarbazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Trans-Lesion Synthesis and Mismatch Repair Pathway Crosstalk Defines Chemoresistance and Hypermutation Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Acetyl-bis(2-chloro-4-nitrophenyl)this compound is a potent antitumor agent that induces oxidative stress and independently activates the stress-activated protein kinase/c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assay by inhibition of repair to measure O6-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Triazene Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of triazene chemistry. From their initial synthesis in the mid-19th century to their contemporary applications in medicine and agriculture, this document traces the key milestones, experimental protocols, and conceptual advancements that have shaped our understanding of this important class of nitrogen-containing compounds. The guide includes detailed experimental procedures from historical literature, quantitative data on early syntheses, and a discussion on the elucidation of their unique chemical structure and tautomerism. Furthermore, it chronicles the discovery of the potent biological activities of this compound derivatives, which have led to the development of crucial anticancer drugs and widely used herbicides.

The Dawn of this compound Chemistry: Peter Griess and the Diazotization Reaction

The journey into the world of this compound chemistry began with the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a pivotal process that forms the bedrock of this compound synthesis.[1][2] This reaction involves the treatment of a primary aromatic amine with nitrous acid to produce a diazonium salt. This discovery was a monumental leap in synthetic organic chemistry and paved the way for the creation of a vast array of new organic compounds, including the first synthetic dyes.

The first documented synthesis of a this compound compound is attributed to Griess and Martius in 1862.[3] They found that diazonium salts could react with primary and secondary amines to form a new class of compounds characterized by a linear chain of three nitrogen atoms (-N=N-N-). This fundamental reaction remains the primary method for synthesizing triazenes today.

Early Synthesis and Characterization

The prototypical this compound, 1,3-diphenylthis compound, also known as diazoaminobenzene (B94817), was one of the earliest examples of this class of compounds to be synthesized and studied. Its preparation involves the reaction of a phenyldiazonium salt with aniline (B41778).

Experimental Protocol for the Synthesis of 1,3-Diphenylthis compound (Diazoaminobenzene) - (Hartman & Dickey, 1934)

This procedure, while published later, is representative of the classical methods used for preparing symmetrical triazenes.

Reagents and Quantities:

| Reagent | Moles | Quantity |

| Aniline | 3 | 279 g |

| Concentrated Hydrochloric Acid (sp. gr. 1.18) | 4.5 | 458 g (388 cc) |

| Sodium Nitrite (B80452) (95%) | 1.5 | 109 g |

| Sodium Acetate (B1210297) (crystalline) | 3.1 | 422 g |

| Water | - | ~2.55 L |

| Cracked Ice | - | 1 kg |

| Ligroin (b.p. 60-90°C) | - | ~4.5 L |

Procedure:

-

A mixture of 279 g (3 moles) of aniline, 1.5 L of water, 1 kg of cracked ice, and 458 g (4.5 moles) of concentrated hydrochloric acid is placed in a 5-L flask equipped with a mechanical stirrer.

-

A solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 cc of water is added to the stirred aniline hydrochloride suspension over a period of fifteen minutes. The temperature should be maintained below 20°C.

-

The reaction mixture is stirred for an additional fifteen minutes.

-

A solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 cc of water is then added over five minutes. A yellow precipitate of diazoaminobenzene forms immediately.

-

Stirring is continued for forty-five minutes, keeping the temperature below 20°C.

-

The crude diazoaminobenzene is collected by filtration, washed with 5 L of cold water, and dried.

-

The crude product is purified by recrystallization from boiling ligroin (b.p. 60–90°C).

Yield:

| Product | Yield (%) | Melting Point (°C) |

| Crude 1,3-Diphenylthis compound | 82-85 | 92-94 |

| Recrystallized 1,3-Diphenylthis compound | 69-73 | 94-96 |

Elucidation of the this compound Structure and Tautomerism

The structural elucidation of triazenes in the 19th century relied on the analytical techniques of the time, which included elemental analysis, chemical degradation, and the study of reaction products.[4][5][6] One of the key challenges was to determine the connectivity of the three nitrogen atoms.

A significant early observation was the phenomenon of tautomerism in unsymmetrically substituted triazenes. Griess himself noted that the reaction of p-toluidine (B81030) with benzenediazonium (B1195382) ion yielded the same product as the reaction of aniline with p-toluenediazonium ion. This led to the postulation of two possible tautomeric forms for 1-phenyl-3-p-tolylthis compound:

Early chemical methods to distinguish between these tautomers were inconclusive. The development of spectroscopic techniques in the 20th century, particularly nuclear magnetic resonance (NMR) spectroscopy, provided the definitive tools to study this dynamic equilibrium in solution.

The Discovery of Biological Activity: From Herbicides to Anticancer Drugs

The 20th century witnessed the discovery of the potent and diverse biological activities of this compound derivatives, leading to their development as both agricultural and medicinal agents.

Triazine Herbicides

The herbicidal properties of triazines were first discovered in 1952 at the laboratories of J.R. Geigy Ltd. in Switzerland.[7] This led to the development of a range of symmetrical triazine herbicides, including simazine (B1681756) and atrazine, which were introduced in the late 1950s.[7] These compounds act by inhibiting photosynthesis in susceptible plants.

This compound Anticancer Agents

A pivotal moment in the history of medicinal chemistry was the synthesis of the this compound derivative dacarbazine (B1669748) (DTIC) in 1959 at Southern Research in Alabama, USA.[8] After extensive preclinical and clinical studies, dacarbazine received FDA approval in 1975 for the treatment of metastatic melanoma and Hodgkin's lymphoma.[8][9] Another important anticancer this compound, temozolomide, was synthesized later and has become a key drug in the treatment of brain tumors.

These this compound-based drugs act as alkylating agents. They are prodrugs that are metabolically activated to form a methyldiazonium ion, which then methylates DNA, leading to cancer cell death.

Conclusion

The history of this compound chemistry is a compelling narrative of scientific discovery and innovation. From its origins in the mid-19th century with the pioneering work of Peter Griess, the field has evolved dramatically, yielding compounds with profound impacts on society. The initial challenges of synthesis and structural elucidation were overcome through the development of new experimental techniques and a deeper understanding of chemical principles. The subsequent discovery of the potent biological activities of triazenes has led to the creation of life-saving medicines and essential agricultural tools. The ongoing research in this compound chemistry continues to explore new synthetic methodologies and applications, ensuring that this fascinating class of compounds will remain a vibrant area of scientific inquiry for years to come.

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. reddit.com [reddit.com]

- 7. Diazoaminobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

Core Principles of Triazene Stability and Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of triazenes. This class of compounds, characterized by the R1-N=N-NR2R3 functional group, holds significant promise in medicinal chemistry and materials science.[1] A thorough understanding of their chemical behavior is paramount for the successful design and application of novel triazene-based therapeutics and materials.

Stability of Triazenes

The stability of a this compound is not an intrinsic property but is highly dependent on its chemical structure and the surrounding environment. Key factors influencing this compound stability include substituent effects, pH, and temperature.

Substituent Effects

The nature of the substituents (R1, R2, and R3) on the this compound core plays a critical role in its stability. Electron-donating groups on the aryl ring (R1) generally increase the stability of the this compound. Conversely, electron-withdrawing groups can decrease stability. Triazenes derived from secondary amines are generally more stable than those derived from primary amines.[2] The increased stability of triazenes compared to their corresponding diazonium salts makes them valuable as "masked" or protected diazonium compounds.[2]

pH and Solvent Effects

Triazenes exhibit marked pH-dependent stability. They are generally more stable in neutral to alkaline conditions.[3] Under acidic conditions, they are prone to decomposition, regenerating the corresponding diazonium salt and amine.[4] This acid-lability is a key feature exploited in the design of this compound-based prodrugs that target the acidic tumor microenvironment. The stability of triazine nucleosides has been found to be greater in high pH aqueous solutions and in aprotic solvents.[5]

Thermal Stability

The thermal stability of triazenes is significantly greater than that of their diazonium salt precursors, with many stable above 200 °C.[2] However, some triazenes can exhibit exothermic decomposition at lower temperatures, for instance, around 100-150 °C.[6] The thermal stability is influenced by the substituents; for example, electron-rich para-methoxy substitution can lead to increased instability.[6] The s-triazine ring system is notably stable, resisting decomposition up to 550°C in some cases.[7]

Table 1: Thermal Decomposition Data for Selected Triazenes

| Compound/Class | Initial Decomposition Temperature (°C) | Observations |

| Various triazenes | > 200 | Generally more stable than corresponding diazonium salts.[2] |

| This compound 1b | ~100 | Broad exotherm observed.[6] |

| Triazenes 3c and 3f | ~150 | Broad exotherm observed.[6] |

| para-Nitro substituted diazonium salt (7a) | 150 | Sharp exotherm, indicative of thermal runaway.[6] |

| para-Nitro substituted this compound (7b) | > 200 | No decomposition exotherm observed up to 200 °C.[6] |

| 2,4,6-Triazido-1,3,5-triazine (in melt) | - | Apparent activation energy of 42300 cal/mol.[5] |

| 2,4,6-Triazido-1,3,5-triazine (in solution) | - | Activation energy of 34100 cal/mol.[5] |

| [8][9][10]Triazolo[4,3-b][8][9][10][11]tetrazine-3,6-diamine (TTDA) | 349.5 | Heat resistance temperature.[12] |

| 3-Amino-6-hydrazino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (TTGA) | 190.3 | Heat resistance temperature.[12] |

| 3,6-Dinitroamino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (DNTT) | 113.4 | Heat resistance temperature.[12] |

Table 2: Half-lives of Triazine Herbicides under Photodegradation

| Triazine | Condition | Half-life (min) |

| Atrazine | Photolysis in water | 1500 |

| Atrazine | Photolysis with Ferric perchlorate | 1 |

| Atrazine | Photolysis with Ferric sulfate | 24 |

Reactivity of Triazenes

The reactivity of triazenes is central to their utility in organic synthesis and drug action. Their ability to act as a source of diazonium ions and their susceptibility to nucleophilic attack are key features.

Decomposition and Generation of Reactive Species

In the presence of protonating or alkylating agents, triazenes decompose to form quaternary amines and diazonium salts.[13] This reactivity is fundamental to their application as prodrugs. For instance, the anticancer drugs dacarbazine (B1669748) and temozolomide (B1682018) are activated to form the highly reactive methyldiazonium ion, which then methylates DNA, leading to cytotoxicity.[14]

Nucleophilic Substitution

The this compound functional group can participate in nucleophilic substitution reactions. For example, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is used as a hydrogen sulfide (B99878) (H2S) scavenger, where the triazine ring undergoes nucleophilic substitution by sulfur.[10] The reaction of 1-(2-iodoaryl)triazenes with internal alkynes catalyzed by palladium is a novel method for synthesizing cinnolines, demonstrating a new mode of this compound reactivity.

Tautomerism

Triazenes derived from primary amines can exist as tautomers.[13] In the case of symmetrically substituted triazenes, the two tautomeric forms are identical.[13] This tautomerism can influence their reactivity and interactions with biological targets.

Table 3: Kinetic Data for this compound Reactions

| Reaction | Reactant(s) | Rate Constant (k) | Activation Energy (Ea) |

| Hydrolysis of monochlorotriazine reactive dye (pH 10.9, 80°C) | - | 33 times higher than at 50°C | - |

| IEDDA cycloaddition | 1,2,3-triazine-1-oxide + methyl 3-oxopentanoate | 2.39 x 10⁻² M⁻¹s⁻¹ | - |

| IEDDA cycloaddition | 1,2,3-triazine + methyl 3-oxopentanoate | 0.217 x 10⁻² M⁻¹s⁻¹ | - |

| IEDDA cycloaddition | 1,2,3-triazine-1-oxide + benzamidine | 1.04 x 10⁻² M⁻¹s⁻¹ | - |

| IEDDA cycloaddition | 1,2,3-triazine + benzamidine | 0.809 x 10⁻² M⁻¹s⁻¹ | - |

| H2S Scavenging with TZ | TZ to thiadiazine | - | 24.49 kcal/mol |

| H2S Scavenging with TZ | Thiadiazine to dithiazine | - | 22.95 kcal/mol |

| TZ Thermolysis | Initial protonation | - | 79.93 kcal/mol |

Experimental Protocols

Synthesis of 1,3-Diaryltriazenes

Methodology: This protocol describes a general method for the synthesis of 1,3-diaryltriazenes from aryl amines.[9]

-

Diazotization: Dissolve the primary aromatic amine (1 equivalent) in a suitable solvent (e.g., water) and add a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Coupling: In a separate flask, dissolve the second aromatic amine (1 equivalent) in a suitable solvent (e.g., methanol/water). Add a buffer such as sodium acetate. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold amine solution with vigorous stirring. Maintain the temperature at 0-5 °C for 3 hours.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. The precipitated 1,3-diarylthis compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Determination of this compound Stability by HPLC

Methodology: This protocol outlines a method for assessing the stability of triazines under different conditions using High-Performance Liquid Chromatography (HPLC).[11][15]

-

Sample Preparation: Prepare stock solutions of the this compound compound in a suitable solvent (e.g., acetonitrile). Prepare working solutions by diluting the stock solution in the desired test buffer (e.g., phosphate (B84403) buffers of different pH values).

-

Incubation: Incubate the working solutions at a constant temperature (e.g., 37 °C for physiological relevance). At specified time intervals, withdraw aliquots of the sample.

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable gradient or isocratic mixture of water (with a buffer like phosphate) and an organic solvent like acetonitrile.[11]

-

Flow Rate: Typically 1.0-1.5 mL/min.[11]

-

Injection Volume: 20-70 µL.[11]

-

Detection: UV detector at a wavelength where the this compound has maximum absorbance (e.g., 220 nm or 260 nm).[11]

-

-

-

Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Protocol for Assessing Reactivity with Nucleophiles

Methodology: This protocol describes a method for studying the kinetics of this compound reactions with nucleophiles, for example, in the context of H₂S scavenging.[3]

-

Reaction Setup: In a temperature-controlled reaction vessel, place a known volume and concentration of the this compound solution in a suitable buffer.

-

Initiation of Reaction: Introduce a known concentration of the nucleophile (e.g., by bubbling H₂S gas at a constant flow rate).

-

Monitoring: At regular time intervals, withdraw samples from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

-

Analysis: Analyze the concentration of the remaining this compound and/or the formed product(s) using a suitable analytical technique such as HPLC, GC, or spectroscopy.

-

Kinetic Analysis: Plot the concentration of the this compound versus time. From this data, determine the reaction order and the rate constant. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Signaling Pathways and Biological Activity

Certain this compound derivatives exhibit potent biological activity, particularly as anticancer agents. Their mechanism of action often involves the induction of apoptosis through specific signaling pathways.

This compound-Induced Apoptosis via SAPK/JNK Pathway

Some novel this compound compounds have been shown to induce apoptosis in cancer cells by independently activating the Endoplasmic Reticulum (ER) stress and the Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) signaling pathways.[8] The activation of SAPK/JNK is a critical event in this process, leading to programmed cell death.[8]

Experimental Workflow for Studying this compound Prodrug Activation and DNA Adduct Formation

The anticancer activity of this compound prodrugs like dacarbazine and temozolomide relies on their conversion to a reactive methyldiazonium ion, which then forms DNA adducts. Studying this process involves a multi-step experimental workflow.

Structure-Activity Relationships

The biological activity of triazenes is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Logical Relationship in this compound Prodrugs

For this compound prodrugs, a key SAR principle is the balance between chemical stability and the propensity to release the active alkylating agent. The electronic properties of the substituents on the aryl ring and the nature of the amine portion of the this compound can be modulated to fine-tune this balance.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the stress-activated protein kinase (SAPK/JNK) signaling pathway in radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. forum.graphviz.org [forum.graphviz.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 15. mdpi.com [mdpi.com]

Spectroscopic Analysis of Novel Triazene Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel triazene structures. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways relevant to this important class of compounds. Triazenes, characterized by the diazene-amino functional group (-N=N-N-), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Core Spectroscopic Characterization Techniques

The structural elucidation of novel this compound compounds relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, connectivity, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including triazenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and their spatial proximity (through 2D techniques like NOESY).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons in the this compound core and attached substituents are indicative of the overall molecular structure. Due to the quadrupolar nature of nitrogen, the signals of carbons directly attached to the this compound nitrogen atoms can sometimes be broadened.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition of a novel this compound.

Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[1]

Electrospray Ionization (ESI-MS): A soft ionization technique, ESI-MS is particularly useful for analyzing polar and thermally labile this compound derivatives. It typically produces the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound moiety and other functional groups in the molecule will absorb infrared radiation at specific frequencies, corresponding to their vibrational modes (stretching, bending, etc.). The N=N stretching vibration of the this compound group is a key characteristic band, although its intensity can be variable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound compounds, particularly those with aromatic substituents, exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are related to the extent of the conjugated π-electron system in the molecule.

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for a series of novel 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, as reported by Butler et al.[1]

Table 1: ¹H NMR Spectroscopic Data for Selected Triazenes [1]

| Compound | Ar-H (δ, ppm) | -CH₂- (δ, ppm) | -CH- (δ, ppm) | -CH₃ (δ, ppm) | Other (δ, ppm) |

| 5a (Ar = 4-NO₂C₆H₄) | 8.25 (d), 7.50 (d) | 4.28 (br m) | 4.75 (br m) | 1.45 (d) | - |

| 5h (Ar = 4-MeC₆H₄) | 7.25 (d), 7.15 (d) | 4.01 (dd), 3.84 (dd) | 4.60 (m) | 1.35 (d) | 2.35 (s, Ar-CH₃) |

| 5i (Ar = 4-MeOC₆H₄) | 7.30 (d), 6.90 (d) | 4.04 (dd), 3.94 (dd) | 4.55 (m) | 1.30 (d) | 3.80 (s, OCH₃) |

| 5j (Ar = C₆H₅) | 7.40-7.20 (m) | 4.02 (dd), 3.86 (dd) | 4.62 (m) | 1.38 (d) | - |

Spectra recorded in CDCl₃. d = doublet, dd = doublet of doublets, m = multiplet, br = broad, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data for Selected Triazenes [1]

| Compound | C1' (Ar) | C2', C6' (Ar) | C3', C5' (Ar) | C4' (Ar) | C2, C5 (Pip) | C3, C6 (Pip) | -CH₃ | Other |

| 5a (Ar = 4-NO₂C₆H₄) | 154.5 | 124.5 | 119.0 | 146.0 | 55.0 | 48.9 | 16.5 | - |

| 5h (Ar = 4-MeC₆H₄) | 148.5 | 129.5 | 119.0 | 136.0 | 56.5 | 48.5 | 16.0 | 21.0 (Ar-CH₃) |

| 5i (Ar = 4-MeOC₆H₄) | 144.5 | 120.5 | 114.0 | 158.0 | 56.0 | 47.5 | 16.2 | 55.5 (OCH₃) |

| 5j (Ar = C₆H₅) | 150.0 | 129.0 | 119.5 | 127.0 | 56.8 | 48.8 | 16.3 | - |

Spectra recorded in CDCl₃. Pip = Piperazine ring.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

| Compound | Molecular Formula | Calculated Mass (M⁺) | Measured Mass (M⁺) |

| 5a (Ar = 4-NO₂C₆H₄) | C₁₈H₂₀N₈O₄ | 428.1662 | 428.1659 |

| 5h (Ar = 4-MeC₆H₄) | C₂₀H₂₆N₆ | 362.2219 | 362.2217 |

| 5i (Ar = 4-MeOC₆H₄) | C₂₀H₂₆N₆O₂ | 394.2117 | 394.2114 |

| 5j (Ar = C₆H₅) | C₁₈H₂₂N₆ | 334.1906 | 334.1909 |

Table 4: IR and UV-Vis Spectroscopic Data for a Representative this compound

| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| Representative Aromatic this compound | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=C), ~1450 (N=N) | ~250-280 (π→π* of aromatic ring), ~350-450 (n→π* of this compound) |

Experimental Protocols

General Synthesis of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines[1]

-

Diazotization: The aromatic primary amine (0.01 mol) is dissolved in 10 mL of 3 mol/L hydrochloric acid, with heating if necessary. The solution is then cooled to 0 °C in an ice/salt bath. A solution of sodium nitrite (B80452) (0.76 g) in 10 mL of water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes in the cold.

-

Coupling Reaction: A solution of trans-2,5-dimethylpiperazine (B131708) (0.571 g) in 10 mL of water is added slowly to the cold diazonium salt solution. The reaction mixture is stirred for another 30 minutes.

-

Neutralization and Precipitation: The mixture is neutralized with a saturated sodium carbonate solution and stirred until precipitation is complete (typically 1-3 hours).

-

Isolation and Purification: The solid product is collected by suction filtration, dried, and recrystallized from a suitable solvent.

NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Mass Spectrometric Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is passed through a charged capillary at a high potential.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of novel triazenes.

Signaling Pathway: Mechanism of Action of Dacarbazine (B1669748) and Temozolomide (B1682018)

Dacarbazine and temozolomide are clinically important this compound prodrugs that act as DNA alkylating agents. Their mechanism of action involves metabolic activation to the reactive methyldiazonium ion, which then methylates DNA, primarily at the O⁶ and N⁷ positions of guanine.[2] This DNA damage, if not repaired, leads to cell cycle arrest and apoptosis.

Caption: Mechanism of action of dacarbazine and temozolomide leading to DNA damage.

References

Theoretical Underpinnings of Triazene Electronic Properties: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Electronic Characteristics of Triazene Compounds

Triazines, a class of nitrogen-containing heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Theoretical and computational studies have become indispensable tools for understanding the structure-property relationships that govern the behavior of these molecules. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of triazenes, presenting key quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.

Core Electronic Properties of Triazines

The electronic character of the triazine ring is heavily influenced by the presence of three nitrogen atoms, which are more electronegative than carbon. This leads to a significant polarization of the ring, impacting its aromaticity and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.[3][4]

Key electronic properties that are the focus of theoretical investigations include:

-

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability.[5][6]

-

Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively. They are fundamental to understanding the charge transfer characteristics of triazenes.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.[5]

-

Substituent Effects: The electronic properties of the triazine core can be finely tuned by the addition of various substituent groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the HOMO-LUMO gap, charge distribution, and overall reactivity.[8][9]

Quantitative Data on this compound Electronic Properties

The following tables summarize key quantitative data from theoretical studies on triazine and its derivatives. These values are typically calculated using DFT methods, with the B3LYP functional and various basis sets being common choices.[5][10][11]

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Substituted 1,3,5-Triazine Derivatives

| Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

| Unsubstituted s-Triazine | -8.53 | -0.65 | 7.88 | B3LYP/6-311++G(d,p) |

| Mono-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |

| Di-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |

| Tri-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | 1.8096 | 4.4871 | B3LYP/6-311++G(d,p)[6] |

Table 2: Global Reactivity Descriptors for a Triazine Derivative *

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Chemical Hardness (η) | 2.2435 |

| Chemical Potential (µ) | -4.05315 |

| Electrophilicity Index (ω) | 3.6558 |

*Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated at the B3LYP/6-311++G(d,p) level of theory.[6]

Experimental Protocols: A Theoretical Chemist's Approach

The "experiments" in theoretical chemistry involve computational modeling. A typical workflow for investigating the electronic properties of this compound derivatives is detailed below.

Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)

-

Molecular Structure Optimization:

-

The initial 3D structure of the this compound derivative is built using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and robust method for this is the B3LYP functional with a 6-31G(d) or larger basis set.[12]

-

-

Frequency Calculations:

-

To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy.[5]

-

From this calculation, various electronic properties are extracted, including:

-

HOMO and LUMO energies.[13]

-

Molecular electrostatic potential (MEP).

-

Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

-

-

-

Analysis of Reactivity Descriptors:

-

Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ2 / (2η)[6]

-

-

Visualizing Concepts in this compound Electronic Studies

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical study of triazenes.

Caption: General chemical structure of a substituted 1,3,5-triazine.

Caption: Effect of substituents on frontier molecular orbital energies.

Caption: A typical workflow for computational analysis of triazenes.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound derivatives, guiding the rational design of new molecules with tailored characteristics for applications in drug development and materials science. The use of computational methods like DFT allows for the prediction of molecular stability, reactivity, and potential interaction sites, thereby accelerating the discovery process. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this important class of compounds. As computational resources and theoretical models continue to advance, the predictive power of these studies will undoubtedly play an even more critical role in the future of this compound chemistry.

References

- 1. This compound salts: Design, synthesis, ctDNA interaction, lipophilicity determination, DFT calculation, and antiproliferative activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Theoretical study of tri-s-triazine and some of its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 6. irjweb.com [irjweb.com]

- 7. Substituent effects on the electron affinities and ionization energies of tria-, penta-, and heptafulvenes: a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Substituted Benzo[ e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Triazene Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triazene compounds in organic solvents. Triazenes are a versatile class of compounds with significant applications in medicinal chemistry, particularly as anticancer agents, and in synthetic chemistry as linkers and protecting groups.[1][2] Understanding their solubility is critical for drug discovery and development, influencing formulation, delivery, and bioavailability. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and illustrates key synthetic and mechanistic pathways.

General Solubility Profile of this compound Compounds

The solubility of this compound compounds is governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity. The this compound backbone itself (R-N=N-N-R') is a polarizable system. However, the overall solubility is heavily influenced by the nature of the substituent groups (R and R').

-

Apolar Triazenes : Triazenes with large, nonpolar aryl or alkyl substituents tend to be more soluble in nonpolar or moderately polar organic solvents. They exhibit limited solubility in highly polar solvents like water.

-

Polar Triazenes : The introduction of polar functional groups (e.g., -OH, -COOH, -NH2, sulfonamides) can increase solubility in polar protic and aprotic solvents.[3] For instance, the clinically used this compound temozolomide (B1682018) is spontaneously converted into its active metabolite in aqueous solution at physiological pH.[4]

-

Solvent Preference : Generally, many this compound derivatives show good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and moderate to good solubility in solvents like acetone, acetonitrile, and chlorinated hydrocarbons.[5][6] Solubility in alcohols like methanol (B129727) and ethanol (B145695) can vary significantly based on the specific structure of the this compound.

Quantitative Solubility Data

Quantitative solubility data for a wide range of this compound compounds in diverse organic solvents is not extensively consolidated in the public domain. However, specific studies provide valuable data points for certain derivatives. The following tables summarize this available information.

Table 1: Solubility of 2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine in Pure Organic Solvents (Data extracted from a study measuring solubility at various temperatures.[7][8])

| Temperature (K) | Methanol (Mole Fraction, x₁) | Ethanol (Mole Fraction, x₁) | Ethylene Glycol (Mole Fraction, x₁) | DMF (Mole Fraction, x₁) |

| 278.15 | 0.04015 | 0.02986 | 0.01214 | 0.1705 |

| 283.15 | 0.04944 | 0.03713 | 0.01526 | 0.1977 |

| 288.15 | 0.06071 | 0.04581 | 0.01894 | 0.2291 |

| 293.15 | 0.07436 | 0.05623 | 0.02341 | 0.2655 |

| 298.15 | 0.09065 | 0.06871 | 0.02875 | 0.3073 |

| 303.15 | 0.1099 | 0.08355 | 0.03513 | 0.3551 |

| 308.15 | 0.1325 | 0.1011 | 0.04271 | 0.4095 |

| 313.15 | 0.1586 | 0.1215 | 0.05161 | 0.4712 |

| 318.15 | 0.1885 | 0.1451 | 0.06202 | 0.5408 |

| 323.15 | 0.1852 | 0.1364 | 0.05972 | 0.4557 |

Table 2: Solubility of Atrazine (B1667683) in Binary Solvent Mixtures at 308.15 K (≈35 °C) (Data extracted from a study on atrazine solubility in alcohol-water mixtures.[9])

| Co-solvent | Mole Fraction of Co-solvent | Atrazine Solubility (Mole Fraction, 10⁵ x₂) |

| Ethanol | 0.000 (Pure Water) | 0.24 |

| Ethanol | 0.101 | 1.70 |

| Ethanol | 0.231 | 6.90 |

| Ethanol | 0.404 | 22.3 |

| Ethanol | 0.651 | 58.0 |

| Ethanol | 1.000 (Pure Ethanol) | 104.0 |

| 1-Propanol | 0.069 | 2.90 |

| 1-Propanol | 0.158 | 13.0 |

| 1-Propanol | 0.282 | 40.0 |

| 1-Propanol | 0.465 | 92.0 |

| 1-Propanol | 1.000 (Pure 1-Propanol) | 185.0 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

To empirically determine the solubility of a this compound compound, the shake-flask method is a widely accepted and robust protocol.[6][10]

Objective: To determine the equilibrium solubility of a solid this compound compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound compound of interest (solid)

-

High-purity organic solvent

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (or a constant temperature bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis instrument.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid this compound compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[11] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at the controlled temperature.[6]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor precisely.

-

-

Quantitative Analysis:

-

Analyze the concentration of the this compound compound in the diluted solution using a pre-validated HPLC method.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C_measured × Dilution_Factor where C_measured is the concentration determined by HPLC.

-

The experiment should be performed in triplicate to ensure the precision and reliability of the results.

-

Visualizing Key Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes relevant to this compound chemistry and pharmacology.

Caption: General synthesis workflow for trisubstituted triazenes.

Caption: Synthesis via sequential substitution on a triazine core.

Caption: Workflow for the Shake-Flask solubility determination method.

Caption: Mechanism of action for alkylating this compound anticancer drugs.

References

- 1. Triazenes and triazines, Triazenes [ebrary.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Collection - Saturated Solubility Determination and Correlation of 2âMethyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Substituted Aryl Triazenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aryl triazenes are a class of compounds characterized by an aryldiazenyl group bonded to a nitrogen atom of a secondary amine. These molecules have garnered significant interest in the fields of organic synthesis and medicinal chemistry due to their diverse applications.[1][2] They serve as versatile building blocks in organic synthesis, acting as protected and stable forms of diazonium salts.[3][4] This property allows for their use in a variety of transformations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] In the realm of drug development, aryl triazenes have shown considerable promise, with several derivatives exhibiting potent antitumor activity.[1] Their biological activity is often attributed to their ability to act as alkylating agents upon metabolic activation. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted aryl triazenes, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Methodology: Diazotization and Coupling

The most prevalent and well-established method for the synthesis of 1-aryl-3,3-dialkyltriazenes involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a secondary amine.[5][6]

1. Diazotization of Substituted Anilines:

The first step is the conversion of a substituted aniline (B41778) into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate.[3]

2. Coupling with Secondary Amines:

The freshly prepared diazonium salt solution is then slowly added to a solution of a secondary amine. The coupling reaction occurs between the electrophilic diazonium ion and the nucleophilic secondary amine to form the stable triazene product. The reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the synthesis of substituted aryl triazenes and a typical experimental workflow.

References

- 1. Preparation and antitumor activity of 1-aryl-3,3-dimethylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

The Biological Activity of Newly Synthesized Triazenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazene scaffold, a versatile pharmacophore, continues to be a focal point in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying molecular pathways.

Anticancer Activity of Novel this compound Derivatives

Newly synthesized this compound compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action often involves the methylation of DNA, particularly at the O(6) position of guanine, which leads to DNA damage and subsequent cell death.[1][2] This alkylating activity is a hallmark of established this compound drugs like dacarbazine (B1669748) and temozolomide.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected, newly synthesized this compound derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1: Imamine-1,3,5-triazine Derivatives | |||

| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [3] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [3] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [3] |

| Series 2: 1,3-bis(substituted-phenyl)triazenes | |||

| 1,3-bis(2-ethoxyphenyl)this compound C | PC3 (Prostate) | 0.560 | [4] |

| HT29 (Colon) | 1.85 | [4] | |

| HeLa (Cervical) | 3.33 | [4] | |

| MCF7 (Breast) | 0.830 | [4] | |

| HepG2 (Liver) | 1.25 | [4] | |

| HUVEC (Normal) | 12.61 | [4] | |

| Temozolomide (Control) | MCF7 (Breast) | 0.77 | [4] |

| PC3 (Prostate) | 1.39 | [4] | |

| HUVEC (Normal) | 4.85 | [4] | |

| Series 3: Triazenoazaindoles | |||

| Compound 5e | Various Human Tumor Cell Lines | 2.2 - 8.2 | [5] |

| Compound 5f | Various Human Tumor Cell Lines | 2.2 - 8.2 | [5] |

| Series 4: this compound Salts | |||

| Compound 2c | MV-4-11 (Leukemia) | 5.42 - 7.69 (µg/ml) | [6] |

| DAUDI (Lymphoma) | 4.91 (µg/ml) | [6] | |

| Compound 2f | HT-29 (Colon) | 5.59 (µg/ml) | [6] |

| Series 5: 2-(thiophen-2-yl)-1,3,5-triazine derivatives | |||

| Compound 47 | A549 (Lung) | 0.20 | [7] |

| MCF-7 (Breast) | 1.25 | [7] | |

| Hela (Cervical) | 1.03 | [7] |

Signaling Pathways in this compound-Induced Cytotoxicity

The anticancer activity of triazenes is often mediated by complex signaling pathways. Two prominent pathways implicated in the cellular response to this compound-induced DNA damage are the PI3K/AKT/mTOR and the SAPK/JNK pathways.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers.[8] Some novel triazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth.[7]

The Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) pathway is activated in response to various cellular stresses, including DNA damage induced by chemotherapeutic agents.[9] Activation of this pathway can lead to apoptosis.[9] Certain this compound derivatives have been found to induce endoplasmic reticulum stress and activate the SAPK/JNK signaling pathway, ultimately leading to cancer cell death.